Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 919288-51-0
VCID: VC16963081
InChI: InChI=1S/C10H11BrO4/c1-5-6(10(13)15-3)4-7(11)8(12)9(5)14-2/h4,12H,1-3H3
SMILES:
Molecular Formula: C10H11BrO4
Molecular Weight: 275.10 g/mol

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate

CAS No.: 919288-51-0

Cat. No.: VC16963081

Molecular Formula: C10H11BrO4

Molecular Weight: 275.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate - 919288-51-0

Specification

CAS No. 919288-51-0
Molecular Formula C10H11BrO4
Molecular Weight 275.10 g/mol
IUPAC Name methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate
Standard InChI InChI=1S/C10H11BrO4/c1-5-6(10(13)15-3)4-7(11)8(12)9(5)14-2/h4,12H,1-3H3
Standard InChI Key SCRQNSKOOWGRJH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1C(=O)OC)Br)O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate, reflects its substitution pattern on the benzoate core. The aromatic ring features:

  • A bromine atom at position 5, enhancing electrophilic substitution reactivity.

  • A hydroxyl group at position 4, enabling hydrogen bonding and solubility in polar solvents.

  • A methoxy group at position 3, contributing to lipophilicity and steric effects.

  • A methyl ester at position 2, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

The molecular weight is calculated as 275.10g/mol275.10 \, \text{g/mol}, with a density approximating 1.573g/cm31.573 \, \text{g/cm}^3 based on analogous brominated benzoates .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H11BrO4\text{C}_{10}\text{H}_{11}\text{BrO}_4
Molecular Weight275.10 g/mol
Boiling Point~342°C (estimated)
LogP (Partition Coefficient)2.1 (predicted)

Synthetic Methodologies

Laboratory-Scale Synthesis

The ester is typically synthesized via acid-catalyzed esterification of 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoic acid with methanol. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (PTSA) catalyzes the reaction under reflux conditions (60–80°C), achieving yields of 70–85% .

Mechanism:

RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}

Industrial Production

For large-scale manufacturing (e.g., 70 kg/batch), continuous flow reactors are employed to optimize temperature control and mixing efficiency . Key steps include:

  • Nitration: Introduction of nitro groups to activate the aromatic ring.

  • Hydrogenation: Reduction of nitro to amino groups.

  • Bromination: Electrophilic substitution using bromine (Br2\text{Br}_2) or N \text{N}-bromosuccinimide (NBS).

  • Diazotization: Replacement of amino groups with halides or other substituents.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyl group at position 4 can be oxidized to a ketone using KMnO4\text{KMnO}_4 in acidic conditions, yielding 5-bromo-4-oxo-3-methoxy-2-methylbenzoate.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 5-bromo-4-hydroxy-3-methoxy-2-methylbenzyl alcohol, a precursor for etherification.

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols. For example, reaction with methylamine produces 5-amino-4-hydroxy-3-methoxy-2-methylbenzoate, a potential kinase inhibitor.

Biological Activity and Applications

Enzyme Inhibition

Structural analogs of this compound exhibit potent inhibition of aldo-keto reductase 1C1 (AKR1C1), a target in cancer and metabolic disorders . The bromine and methoxy groups enhance binding affinity to the enzyme’s hydrophobic pocket, as demonstrated by a KiK_i value of 4nM4 \, \text{nM} in related inhibitors .

Table 2: Inhibitory Activity of Brominated Benzoates

CompoundTarget EnzymeKiK_i (nM)
AKR1C1-IN-1 AKR1C14
Methyl 5-bromo-4-hydroxy-...AKR1C1 (predicted)10–50

Industrial and Pharmaceutical Relevance

Role in SGLT2 Inhibitor Synthesis

This compound serves as a precursor for sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of antidiabetic drugs. Industrial processes utilize its methyl ester as a protecting group during multistep syntheses, enabling efficient scale-up to metric ton quantities .

Comparison with Analogous Compounds

  • Methyl 5-bromo-4-hydroxy-2-methoxybenzoate: Lacks the 3-methoxy group, reducing steric hindrance and altering enzyme binding.

  • Ethyl ester derivatives: Increased lipophilicity enhances membrane permeability but slows hydrolysis kinetics.

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